Docosylbenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
docosylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUFRQDILUMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874019 | |
| Record name | Docosylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, C14-30-alkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5634-22-0, 68855-24-3 | |
| Record name | Docosylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, C14-30-alkyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, C14-30-alkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, C14-30-alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of Docosylbenzene
Docosylbenzene, also identified by CAS Number 68855-24-3 and sometimes 5634-22-0 lookchem.comnih.gov, is a derivative of benzene (B151609) with a C22 alkyl chain. Its molecular formula is C₂₈H₅₀, and its molecular weight is approximately 386.7 g/mol lookchem.comnih.gov.
Table 1: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₀ | lookchem.comnih.gov |
| Molecular Weight | 386.7 g/mol | lookchem.comnih.gov |
| CAS Number | 68855-24-3 (or 5634-22-0) | lookchem.comnih.gov |
| Boiling Point | 448.1 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 206.7 °C | lookchem.comchemsrc.com |
| Density | 0.854 g/cm³ | lookchem.comchemsrc.com |
| Vapor Pressure | 8.41E-08 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.479 | lookchem.com |
| Solubility | Not specified (likely insoluble in water) | lookchem.com |
| Appearance | Not specified (likely a liquid or solid) | lookchem.com |
Note: Data may vary slightly depending on the source and purity of the compound.
Synthesis of Docosylbenzene
The synthesis of docosylbenzene, like other long-chain alkylbenzenes, typically involves the alkylation of benzene (B151609) with a corresponding long-chain alkene or alkyl halide. Common methods for synthesizing alkylbenzenes include the Friedel-Crafts alkylation, which utilizes catalysts such as aluminum chloride (AlCl₃), hydrogen fluoride (B91410) (HF), or solid acid catalysts echem-eg.comwikipedia.org.
For this compound, this would involve reacting benzene with docosene (C₂₂H₄₄) or a docosyl halide (e.g., docosyl chloride) in the presence of a suitable Lewis acid catalyst. The process generally requires careful control of reaction conditions, including temperature, catalyst concentration, and reactant ratios, to optimize yield and minimize side reactions, such as polyalkylation or isomerization of the alkyl chain.
Alternatively, this compound could be a component within mixtures of alkylbenzenes produced from specific industrial processes, such as the processing of crude oil or paraffin (B1166041) cracking, where longer-chain hydrocarbons are processed wikipedia.orgcosoonchem.com. For instance, analysis of long-chain LAB samples has identified eicosylbenzene, this compound, and tetracosylebenzene as main components researcher.life.
Applications and Research in Advanced Chemical Synthesis and Materials Science
Post-Synthetic Functionalization of this compound
Derivatization Strategies for Specific Chemical Architectures
Once this compound is sulfonated, the resulting sulfonic acid can be further derivatized to create molecules with specific chemical architectures for various applications. These transformations typically involve converting the sulfonic acid group into other functional groups.
Sulfonyl Chlorides: Sulfonic acids can be converted to sulfonyl chlorides (-SO2Cl) by reacting them with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) echemi.com. Sulfonyl chlorides are highly reactive intermediates.
Sulfonamides: Sulfonyl chlorides readily react with ammonia (B1221849) or primary/secondary amines to form sulfonamides (-SO2NR2) echemi.com. This reaction is a common route to introduce nitrogen-containing functionalities.
Sulfonate Esters: Reaction of sulfonic acids with alcohols in the presence of an acid catalyst, or reaction of sulfonyl chlorides with alcohols, yields sulfonate esters (-SO2OR) echemi.com. These derivatives can exhibit different solubility and reactivity profiles.
These derivatization strategies allow for the fine-tuning of molecular properties, enabling the creation of specific chemical architectures tailored for desired functions, although the applications themselves are beyond the scope of this article.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.comacs.org. Applying these principles to this compound synthesis aims to minimize environmental impact and enhance sustainability.
Application of Green Chemistry Principles
Key green chemistry principles relevant to this compound synthesis include:
Prevention of Waste: Designing processes to minimize waste generation is paramount yale.edusigmaaldrich.comacs.org.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product yale.eduacs.org.
Less Hazardous Chemical Syntheses: Utilizing and generating substances with little or no toxicity yale.edusigmaaldrich.com.
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances, or using innocuous ones yale.edusigmaaldrich.com.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible yale.edusigmaaldrich.com.
Catalysis: Employing selective catalytic reagents over stoichiometric ones yale.edusigmaaldrich.com.
Sustainable Synthesis Routes
Sustainable synthesis routes for this compound and its derivatives focus on environmentally benign methodologies.
Catalytic Sulfonation: The use of solid acid catalysts, such as zeolites, for sulfonation offers advantages like catalyst reusability and reduced waste compared to traditional homogeneous acid catalysts researchgate.net.
Milder Sulfonating Agents: Exploring alternative, less aggressive sulfonating agents or developing methods to control the reactivity of potent agents like SO3 can reduce side reactions and improve safety.
Solvent-Free Reactions: Conducting sulfonation reactions in the absence of solvents or using environmentally friendly solvents (e.g., supercritical CO2) aligns with green chemistry goals by reducing solvent waste and potential hazards researchgate.net.
Process Intensification: Utilizing technologies like microreactors can improve heat and mass transfer, leading to better control, higher yields, and reduced byproduct formation researchgate.net.
While specific studies on this compound's green synthesis are limited in the provided search results, the general principles applied to linear alkylbenzene sulfonation are transferable. For instance, modern industrial sulfonation often employs falling film reactors for better control and efficiency heraproject.comresearchgate.net. The shift towards cleaner processes also involves using highly purified feedstocks that minimize color formation during sulfonation chemithon.com.
Spectroscopic Characterization Techniques
Vibrational Spectroscopy (IR, Raman) Applications in Mechanistic Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers powerful tools for probing molecular structure and dynamics, which are crucial for understanding reaction mechanisms. While direct mechanistic studies specifically detailing this compound using these techniques were not extensively found in the provided literature, the principles apply to the analysis of long-chain alkylbenzenes. These methods are invaluable for identifying functional groups, monitoring chemical transformations, and elucidating reaction pathways by observing changes in vibrational modes as reactions progress.
Research into the mechanisms of alkylbenzene synthesis and transformation often relies on spectral data to identify intermediates and products. For instance, studies involving the synthesis of alkylbenzenes from alcohols have utilized spectral techniques to analyze stereochemical and structural relationships between starting materials and final products, providing insights into reaction mechanisms such as the involvement of ion-pair intermediates researchgate.net. Raman spectroscopy, in particular, can provide detailed information about molecular vibrations, aiding in the identification of specific molecular structures and changes within a reaction mixture. IR spectroscopy is also widely used to identify functional groups and monitor the appearance or disappearance of specific bonds during a chemical process. The application of these techniques in mechanistic studies of long-chain alkylbenzenes would typically involve tracking changes in C-H stretching and bending modes, aromatic ring vibrations, and the presence or absence of specific functional groups associated with reaction intermediates or byproducts.
Hyphenated and Emerging Analytical Methodologies
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry or nuclear magnetic resonance spectroscopy, are essential for analyzing complex mixtures containing compounds like this compound.
HPLC-Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS)
High-Performance Liquid Chromatography coupled with Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS) has emerged as a valuable technique for the analysis of long-chain alkylbenzenes (LABs) researchgate.netresearchgate.net. This method allows for the separation of complex mixtures of LABs, followed by sensitive detection and quantification using MPT-MS. The microwave plasma torch serves as an efficient atmospheric pressure ionization source, capable of ionizing a wide range of organic molecules, including hydrocarbons mdpi.comsemanticscholar.org. Studies have demonstrated that HPLC-MPT-MS can successfully separate and analyze LABs, providing a reliable method for their quality evaluation researchgate.netresearchgate.net.
Research utilizing HPLC-MPT-MS on commercial LAB samples has identified key components, including eicosylbenzene, this compound, and tetracosylbenzene (B13750799) researchgate.net. The technique has been employed to quantify nine of these components, offering detailed compositional analysis researchgate.net. The versatility of MPT-MS has also been noted in broader hydrocarbon analysis, contributing to insights into chemical processes like Birch reduction and hydrogen addition mdpi.com.
Table 1: Key Long-Chain Alkylbenzenes Identified by HPLC-MPT-MS
| Compound Name | Identification in LAB Samples | Reference |
| Eicosylbenzene | Major component | researchgate.net |
| This compound | Major component | researchgate.net |
| Tetracosylbenzene | Major component | researchgate.net |
LC-NMR/MS and LC-SPE-NMR/MS Approaches
Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) and Mass Spectrometry (LC-MS), particularly with Solid Phase Extraction (LC-SPE-NMR/MS), provides complementary and powerful capabilities for the structural elucidation and compositional analysis of complex mixtures. These techniques are instrumental in characterizing compounds like this compound within intricate matrices.
LC-SPE-NMR/MS has been successfully applied to characterize commercially available linear alkylbenzenesulfonates (LASs), which are mixtures of various homologues and isomers researchgate.netresearchgate.net. In these studies, liquid chromatography separates the mixture, and a portion of the eluent is directed to a mass spectrometer, while the majority is passed through solid-phase extraction cartridges for enrichment before NMR analysis researchgate.netresearchgate.net. This approach allows for the detailed characterization of individual components, including the identification of this compound and tetracosylbenzene within the complex LAS mixtures researchgate.net. The combination of LC separation with the structural information from NMR and the mass-to-charge ratio from MS offers unambiguous identification and structural confirmation, making it a gold standard for complex sample analysis researchgate.netresearchgate.net.
Docosylbenzene in Advanced Materials and Chemical Applications
Precursor Role in Surfactant Chemistry
Docosylbenzene serves as a fundamental building block in the synthesis of a range of surfactants. Its long hydrophobic alkyl chain and the aromatic ring provide a robust scaffold for the introduction of various hydrophilic functional groups, leading to the creation of surfactants with tailored properties for specific applications.
Synthesis of Anionic this compound Sulfonates
The most prominent application of this compound in surfactant chemistry is as a precursor for the production of anionic this compound sulfonates. These surfactants are a class of linear alkylbenzene sulfonates (LAS) and are synthesized through a two-step process: sulfonation followed by neutralization. wikipedia.org
The sulfonation of this compound is an electrophilic aromatic substitution reaction where a sulfonyl group (-SO3H) is attached to the benzene (B151609) ring. cosoonchem.com This reaction is typically carried out using strong sulfonating agents such as sulfur trioxide (SO3) or fuming sulfuric acid. cosoonchem.com The reaction conditions, including temperature and reaction time, are carefully controlled to prevent the formation of unwanted byproducts like sulfones. cosoonchem.com
Following sulfonation, the resulting docosylbenzenesulfonic acid is neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to produce sodium this compound sulfonate. wikipedia.org This anionic surfactant possesses excellent detergency, emulsification, and foaming properties, making it a key ingredient in various cleaning products. silverfernchemical.compcc.eu
The general synthesis route is as follows:
Sulfonation: C₂₂H₄₅-C₆H₅ + SO₃ → C₂₂H₄₅-C₆H₄SO₃H
Neutralization: C₂₂H₄₅-C₆H₄SO₃H + NaOH → C₂₂H₄₅-C₆H₄SO₃Na + H₂O
Table 1: Key Properties of Anionic this compound Sulfonates
| Property | Description | Reference |
| Classification | Anionic Surfactant | wikipedia.org |
| Key Features | Excellent detergency, emulsification, and foaming capabilities. | silverfernchemical.compcc.eu |
| Synthesis | Produced via sulfonation of this compound followed by neutralization. | wikipedia.org |
| Applications | Detergents, industrial cleaners, and emulsifiers. | silverfernchemical.comconsolidated-chemical.com |
Development of Novel Surfactant Architectures from this compound
The versatility of the this compound molecule allows for the development of novel surfactant architectures beyond simple sulfonates. By introducing different functional groups onto the benzene ring or modifying the alkyl chain, researchers can design surfactants with unique properties. For instance, the introduction of hydroxyl groups alongside the sulfonate group can enhance the surfactant's performance in specific applications. mdpi.com
Research into novel surfactant designs also includes the synthesis of "gemini" surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. While not directly involving this compound in the cited research, the principles of creating such complex architectures can be applied to this compound to develop high-performance surfactants for specialized applications.
Integration into Polymer Chemistry
The incorporation of this compound moieties into polymer structures opens up possibilities for creating advanced materials with dynamic and responsive properties. The long alkyl chain can influence the polymer's solubility, flexibility, and self-assembly behavior, while the benzene ring provides a site for further chemical modification.
Dynamic Covalent Chemistry Applications with this compound Moieties
Dynamic covalent chemistry (DCC) involves the use of reversible covalent bond formation to create dynamic molecular systems. wikipedia.org This approach allows for the synthesis of complex structures that can adapt their composition in response to external stimuli. nih.gov The integration of this compound moieties into polymer backbones can be achieved through various polymerization techniques.
For example, polycondensation reactions involving monomers containing the this compound group can lead to the formation of polyesters or polyamides with long alkyl side chains. The presence of these side chains can influence the polymer's processability and final properties. The synthesis of donor-acceptor conjugated polymers often involves investigating various reaction factors like catalysts, solvents, and bases to achieve high molecular weight polymers. rsc.org
While direct examples of this compound in DCC are not prevalent in the provided search results, the principles of DCC can be applied to polymers containing this compound moieties. For instance, introducing reversible linkages, such as disulfide bonds or imine bonds, into a polymer backbone containing this compound could lead to the development of self-healing or reprocessable materials. wikipedia.orgnih.gov
Role in Adaptive and Responsive Polymer Materials
The incorporation of this compound can impart adaptive and responsive characteristics to polymers. The long, flexible docosyl chain can influence the polymer's response to changes in temperature, solvent, or mechanical stress. For instance, in stimuli-responsive polymers, these changes can trigger reversible alterations in the material's physical or chemical properties. ijirt.org
Polymers containing this compound moieties could be designed to exhibit shape-memory effects or to act as sensors. The long alkyl chains can contribute to the formation of distinct micro- or nanodomains within the polymer matrix, which can be crucial for the material's responsive behavior. The development of such materials often involves the integration of nanoparticles or other functional components into the polymer matrix. nih.govmdpi.com
Enzyme-responsive polymers, which change their properties in the presence of specific enzymes, are another area where this compound could play a role. nih.gov By attaching an enzyme-cleavable linker to the this compound moiety within a polymer, it is possible to create materials that degrade or release a payload in a controlled manner.
Components in Specialized Lubricant Formulations
The long alkyl chain of this compound makes it a suitable component for specialized lubricant formulations. Its hydrocarbon nature provides lubricity, while the aromatic ring can enhance thermal stability and compatibility with other lubricant additives.
Alkylbenzenes are used as base oils or as additives in various lubricants. While the search results primarily mention dodecylbenzene (B1670861) and other shorter-chain alkylbenzenes, the principles apply to this compound as well. These compounds can improve the performance of lubricants by reducing friction and wear. dixiechemical.com
Specialty additives are crucial for enhancing the performance of lubricants in demanding applications. chempol.co.uk These can include anti-wear additives, corrosion inhibitors, and viscosity index improvers. chempol.co.uk this compound derivatives, such as sulfonates, can act as corrosion inhibitors and emulsifiers in metalworking fluids and industrial lubricants. pilotchemical.com The high molecular weight of this compound sulfonates can contribute to strong corrosion inhibition. pilotchemical.com
The development of advanced lubricant formulations often involves the use of sulfurized additives to provide extreme pressure and anti-wear properties. dic-global.com While not a direct application of this compound itself, the chemical environment of lubricant formulation is one where its derivatives can play a significant role.
This compound Derivatives as Synthetic Lubricant Base Stocks
Synthetic lubricants, engineered through chemical reactions, offer significant performance advantages over conventional mineral oils. tulco.commobil.com.de Their uniform molecular structure results in higher purity, greater resistance to oxidation and breakdown, and more predictable performance across a range of temperatures. tulco.commobil.com.de Among the various synthetic options, this compound and its derivatives are gaining attention as potential high-performance lubricant base stocks.
The synthesis of long-chain alkylbenzenes like this compound can be achieved through processes such as the alkylation of benzene with corresponding olefins or alcohols. researchgate.net For instance, sec-dodecylbenzene has been synthesized by reacting benzene with dodecene-1 in the presence of a borontrifluoride etherate catalyst, or with dodecan-1-ol using anhydrous aluminum chloride. researchgate.net Similar principles can be applied to produce this compound by using docosene or docosanol. The reaction conditions, including temperature, molar ratios of reactants, and catalyst amount, are crucial factors that influence the yield and purity of the final product. researchgate.net
The properties of synthetic base stocks are critical to their performance in lubricant formulations. Key characteristics include viscosity index (VI), oxidation stability, volatility, and low-temperature performance. infineuminsight.com Generally, moving from lower to higher API (American Petroleum Institute) groups of base stocks (from Group I to Group IV - Polyalphaolefins) leads to improvements in these properties. infineuminsight.com this compound, as a long-chain alkylaromatic, would be classified within Group V, which encompasses all other base stocks not included in Groups I-IV. infineuminsight.com
The structure of this compound, with its long alkyl chain attached to an aromatic ring, suggests a unique combination of properties. The long alkyl group can provide good lubricity and a high viscosity index, while the aromatic ring can contribute to thermal and oxidative stability. ucsb.eduzslubes.com The uniform molecular structure of synthetically produced this compound ensures consistent performance, a key advantage of synthetic lubricants over their mineral oil counterparts. tulco.commobil.com.de
Interactive Data Table: Comparison of Base Stock Groups
| API Group | Description | Key Characteristics |
| Group I | Solvent-refined mineral oils | Lower VI, higher volatility |
| Group II | Hydroprocessed mineral oils | Improved VI and stability over Group I |
| Group III | Severely hydrocracked or synthesized from GTL/CTL/BTL | High VI (>120), good stability |
| Group IV | Polyalphaolefins (PAOs) | Very high VI, excellent low-temp performance |
| Group V | All other base stocks (e.g., esters, alkylated aromatics) | Wide range of properties depending on chemical structure |
This table provides a general comparison of API base stock groups. This compound falls under Group V.
Chemical Aspects of this compound as Lubricant Additives
In addition to their potential as base stocks, this compound and its derivatives can also function as lubricant additives, enhancing the properties of base oils. vinatiorganics.comchemmethod.com Lubricant additives are chemical compounds designed to impart or improve specific performance characteristics of the finished lubricant. vinatiorganics.comtechscience.com
One of the primary roles of additives is to improve the oxidative and thermal stability of the lubricant. vinatiorganics.com The aromatic moiety in this compound can act as a radical scavenger, interrupting the oxidation chain reactions that lead to lubricant degradation, sludge formation, and increased viscosity. vinatiorganics.com This is particularly important in high-temperature applications where the rate of oxidation accelerates.
Furthermore, derivatives of this compound can be synthesized to introduce other functionalities. For example, sulfonation of the benzene ring can produce this compound sulfonic acid, which can be used to create detergents and rust inhibitors. epo.orggoogle.com These additives help to keep engine components clean and protect them from corrosion. The long alkyl chain of this compound provides the necessary oil solubility for these additives to be effective within the lubricant blend.
The synthesis of multifunctional additives, which combine several performance-enhancing features into a single molecule, is an area of active research. chemmethod.com For example, pyranopyrimidine derivatives have been synthesized and shown to act as effective antioxidants, corrosion inhibitors, and anti-rust agents in lubricating oils. chemmethod.com Similarly, this compound could serve as a backbone for creating novel multifunctional additives. By chemically modifying the benzene ring or the alkyl chain, various functional groups could be introduced to tailor the additive's performance to specific applications.
Interactive Data Table: Functions of Lubricant Additives
| Additive Function | Chemical Approach | Potential Role of this compound |
| Antioxidant | Neutralizes free radicals | The aromatic ring can provide inherent antioxidant properties. vinatiorganics.com |
| Detergent/Dispersant | Keeps surfaces clean, suspends contaminants | Sulfonated derivatives can act as detergents. epo.org |
| Corrosion Inhibitor | Forms a protective film on metal surfaces | Derivatives can be synthesized to have anti-corrosion properties. chemmethod.com |
| Anti-wear/Extreme Pressure | Reduces friction and wear under high loads | The long alkyl chain can contribute to film formation. |
This table illustrates common functions of lubricant additives and how this compound could be utilized in these roles.
Research in Fuel Component Chemistry
This compound as a Model Compound for Hydrocarbon Fuel Studies
This compound serves as a valuable model compound in the study of hydrocarbon fuels, particularly for understanding the behavior of long-chain alkylaromatics. researchgate.netresearchgate.net Real-world fuels like diesel and jet fuel are complex mixtures of hundreds of hydrocarbons, making it challenging to study their combustion chemistry directly. nrel.govmdpi.com By isolating and studying individual components like this compound, researchers can gain fundamental insights into the reaction pathways and combustion characteristics of specific hydrocarbon classes. researchgate.netresearchgate.net
Long-chain alkylaromatics are significant components of conventional and alternative fuels. ucl.ac.ukulb.ac.bewikipedia.org For instance, they are found in diesel fuel and can be produced from the catalytic conversion of biomass. ucl.ac.uk Understanding their combustion behavior is crucial for developing more efficient and cleaner-burning engines. ulb.ac.beucl.ac.uk
The use of surrogate fuels, which are simpler mixtures of a few well-characterized compounds designed to emulate the properties of a real fuel, is a common practice in combustion research. mdpi.com this compound, due to its defined structure and properties, is a candidate for inclusion in surrogate fuel formulations that aim to represent the long-chain alkylaromatic fraction of jet fuels or diesel. mdpi.com These surrogates are then used in experimental and computational studies to investigate phenomena like ignition delay, flame speed, and pollutant formation. mdpi.com
Interactive Data Table: Properties of a Sample Jet Fuel Surrogate
| Component | Mole Fraction (%) | Key Property Contribution |
| n-Dodecane | 39.05 | Representative of n-alkanes, influences cetane number. |
| Isocetane | 21.79 | Represents branched alkanes, affects ignition properties. |
| Decalin | 11.49 | Models cycloalkanes, contributes to density. |
| Toluene | 27.67 | Represents aromatics, impacts sooting tendency. |
This table shows the composition of a sample jet fuel surrogate as an example of how different hydrocarbon classes are represented. mdpi.com this compound could be used to represent the heavy aromatic fraction in such a surrogate.
Combustion Chemistry Research of Long-Chain Alkylaromatics
The combustion of long-chain alkylaromatics like this compound is a complex process involving numerous elementary reactions. mit.eduresearchgate.net Research in this area aims to elucidate the detailed chemical kinetic mechanisms that govern their oxidation and pyrolysis. acs.orgmit.edu This knowledge is essential for designing advanced combustion systems with improved efficiency and reduced emissions of pollutants like soot and nitrogen oxides (NOx). ucl.ac.ukulb.ac.be
Combustion is a chemical reaction, typically involving oxygen, that produces heat and light. olabs.edu.in Complete combustion of a hydrocarbon yields carbon dioxide and water, while incomplete combustion can produce harmful byproducts like carbon monoxide and particulate matter (soot). olabs.edu.intxst.edu The structure of the fuel molecule significantly influences the combustion process. ucl.ac.uk
For long-chain alkylaromatics, the initial stages of combustion involve the breaking of chemical bonds to form smaller, more reactive species. nih.gov The long alkyl chain can undergo decomposition through various pathways, while the aromatic ring is relatively stable and can be a precursor to soot formation. ucl.ac.uknih.gov The presence and position of methyl branches on the aromatic ring can also affect the ignition delay and the formation of pollutants. ucl.ac.uk
Experimental techniques such as jet-stirred reactors, shock tubes, and laminar flame burners are used to study the combustion of these compounds under controlled conditions. researchgate.net The data obtained from these experiments, such as ignition delay times and species concentration profiles, are used to validate and refine detailed chemical kinetic models. mdpi.com These models, which can contain hundreds of species and thousands of reactions, are powerful tools for simulating and understanding the complex chemistry of combustion. mit.eduresearchgate.net
Recent research has focused on developing comprehensive kinetic models for the pyrolysis and oxidation of large alkylaromatics. acs.org This involves both experimental studies and theoretical calculations to determine the thermochemistry and reaction rates of key species and reaction pathways. acs.org Understanding the decomposition of the alkyl chain and the subsequent reactions of the aromatic ring is critical for predicting the formation of polycyclic aromatic hydrocarbons (PAHs), which are known soot precursors. nih.govrsc.org
Interactive Data Table: Key Areas in Combustion Research of Long-Chain Alkylaromatics
| Research Area | Focus | Relevance to this compound |
| Pyrolysis Studies | Thermal decomposition in the absence of oxygen. researchgate.netresearchgate.net | Understanding the initial breakdown of the this compound molecule. |
| Oxidation Chemistry | Reaction with oxygen under combustion conditions. rsc.orgiafss.org | Elucidating the pathways leading to energy release and pollutant formation. |
| Kinetic Modeling | Developing detailed reaction mechanisms. acs.orgmit.edu | Predicting combustion behavior under various engine conditions. |
| Soot Formation | Investigating the formation of particulate matter. ucl.ac.uknih.gov | The aromatic ring of this compound is a potential soot precursor. |
This table outlines the primary areas of research into the combustion of long-chain alkylaromatics and their relevance to this compound.
Environmental Transformation and Fate of Docosylbenzene
Biotic Degradation Processes
Identification of Environmental Metabolites from Docosylbenzene Degradation
Specific studies detailing the identification of environmental metabolites resulting from the degradation of this compound are not extensively documented in the available scientific literature. However, research on similar long-chain alkylbenzenes, such as dodecylbenzenesulfonic acid, provides insights into potential degradation pathways europa.eu. These studies suggest that the long aliphatic (alkyl) chain of these molecules is generally more susceptible to microbial degradation than the aromatic benzene (B151609) ring europa.eu.
Based on these observations for related compounds, it can be inferred that the biodegradation of this compound would likely involve initial oxidative or cleavage reactions targeting its long C₂₂ alkyl chain. This process could potentially yield shorter-chain alkylbenzenes or benzoic acid derivatives. The aromatic benzene ring moiety is typically more recalcitrant to rapid biodegradation compared to the aliphatic portion europa.eu. Nevertheless, specific metabolites formed from this compound degradation have not been definitively identified in published environmental fate studies.
Environmental Fate and Distribution Modeling
The environmental fate and distribution of this compound are primarily governed by its physicochemical properties, which dictate its movement, partitioning, and persistence across different environmental compartments. Given the limited direct data for this compound, its behavior is largely extrapolated from that of structurally similar, better-studied compounds.
Transport and Mobility Studies
This compound is characterized by its long C₂₂ alkyl chain attached to a benzene ring, classifying it as a highly hydrophobic compound. While specific experimental data for this compound is scarce, related compounds offer valuable insights. Dodecylbenzene (B1670861) (C₁₂ alkyl chain) exhibits a high octanol-water partition coefficient (Log Kow) of 8.26 and an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 7.4 x 10⁵ nih.gov. Due to its significantly longer C₂₂ alkyl chain, this compound is anticipated to possess even higher Log Kow and Koc values, indicating a strong affinity for organic matter in soil and sediment nih.gov.
Consequently, this compound is expected to demonstrate very low mobility in soil and sediment environments. Its strong sorption to soil organic carbon is likely to limit its leaching into groundwater or its transport via surface water runoff nih.gov. Volatilization from moist soil surfaces is considered a potential transport mechanism for dodecylbenzene nih.gov, and while this compound has a higher molecular weight, some degree of volatilization from moist soil is also plausible, albeit potentially at a slower rate nih.gov. In terms of environmental partitioning, this compound is expected to predominantly associate with soil and sediment organic phases due to its high hydrophobicity, with less significant partitioning into water, air, or biota compared to soil and sediment europa.eu.
Persistence in Environmental Compartments
Direct studies quantifying the biodegradation rates and half-lives of this compound in various environmental compartments are limited. However, research on related substances, such as dodecylbenzenesulfonic acid, indicates that while the linear alkyl chain undergoes relatively rapid biodegradation, the aromatic benzene ring degrades more slowly europa.eu. It is thus inferred that this compound would also be subject to biodegradation. The presence of the long C₂₂ alkyl chain may influence the rates and pathways of degradation compared to shorter chains or sulfonated derivatives concawe.eu. The persistence of the aromatic ring structure is a common characteristic observed for such compounds europa.eu.
Hydrolysis is generally not considered a significant degradation pathway for hydrocarbons like this compound europa.eu. Photodegradation in aquatic or soil environments is possible, contingent upon factors such as exposure to ultraviolet light and the presence of photosensitizing agents epa.gov. In the absence of specific half-life data for this compound, its persistence is inferred to be moderate to high, particularly concerning the aromatic moiety. This inference is supported by its strong sorption to soil and sediment, which can reduce the bioavailability of the compound to microbial degradation processes concawe.eucdc.gov.
Data Tables
The following table summarizes key physicochemical properties and inferred environmental fate parameters for this compound, drawing comparisons with related compounds where direct data is unavailable.
| Parameter | Dodecylbenzene (C₁₂ alkyl) | This compound (C₂₂ alkyl) (Inferred) | Dodecylbenzenesulfonic Acid (C₁₂-LAS) | Source(s) |
| Molecular Formula | C₁₈H₃₀ | C₂₈H₅₀ | C₁₈H₃₀O₃S | nih.gov, europa.eu, researcher.life |
| Log Kow | 8.26 | > 8.26 (expected higher) | 4.78 | nih.gov, europa.eu |
| Estimated Koc | 7.4 x 10⁵ | >> 7.4 x 10⁵ (expected higher) | 3.6 | nih.gov, europa.eu |
| Soil Mobility | Immobile | Very Immobile | Mobile | nih.gov, europa.eu |
| Volatilization from Soil | Expected | Expected | Not likely (low vapor pressure) | nih.gov, europa.eu |
| Partitioning Tendency | Soil, Organic phases | Soil, Organic phases | Water, Soil | nih.gov, europa.eu |
| Biodegradation (Alkyl) | Not specified | Inferred: likely slower than C₁₂ | Rapid | europa.eu |
| Biodegradation (Aromatic) | Not specified | Inferred: slow | Not rapid | europa.eu |
| Hydrolytic Stability | Not specified | Inferred: stable | Stable (> 1 year half-life) | europa.eu |
Future Research Directions and Interdisciplinary Prospects
Innovations in Docosylbenzene Synthesis and Functionalization
The conventional synthesis of long-chain alkylbenzenes, including this compound, relies on the Friedel-Crafts alkylation of benzene (B151609) with corresponding long-chain olefins. wikipedia.org Historically, this process has utilized catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl₃), which are effective but pose significant environmental and safety risks. The future of this compound synthesis lies in the development of greener, more efficient, and selective catalytic systems.
Future research in synthesis will likely focus on:
Heterogeneous Catalysis: There is a strong trend towards replacing homogeneous catalysts with solid acid catalysts. Zeolites and other microporous materials are at the center of this research. For instance, modified HMCM-22 type molecular sieves are being explored for the synthesis of long-chain alkylbenzenes (C8-C26). google.com These catalysts offer advantages such as easier separation from the product stream, reusability, and reduced corrosive waste. Future work will aim to tailor the pore structure and acidity of these catalysts to maximize the yield of the desired linear isomer of this compound and minimize side reactions.
Novel Catalytic Systems: Research into hierarchically structured mesoporous zeolites, such as AlMCM-41/Beta zeolite composites, aims to overcome the diffusion limitations that can hinder the activity of traditional zeolite catalysts when dealing with long-chain olefins. researchgate.net
Functionalization Strategies: Beyond synthesis, the functionalization of the this compound molecule is a key area for future exploration. This involves selectively introducing chemical groups onto either the benzene ring or the alkyl chain to impart new properties. While direct research on this compound functionalization is nascent, strategies applied to other aromatic and organic molecules provide a roadmap. mdpi.comresearchgate.net For example, sulfonation, nitration, or halogenation of the aromatic ring could create precursors for liquid crystals, specialized polymers, or organic electronic materials. Functionalizing the alkyl chain could introduce polar groups, altering the compound's amphiphilic nature for applications in self-assembly and nanotechnology.
| Catalyst Type | Examples | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Homogeneous | HF, AlCl₃ | High activity | Phasing out due to environmental/safety concerns |
| Solid Acid (Zeolites) | HMCM-22, AlMCM-41/Beta composites | Environmentally safer, reusable, easier separation google.comresearchgate.net | Improving selectivity for long chains, enhancing catalyst lifetime |
| Ionic Liquids | Et₃NHCl-AlCl₃ | High conversion and selectivity under mild conditions researchgate.net | Reducing cost, improving recyclability |
Advanced Computational Modeling for Complex Chemical Systems
As the complexity of molecular systems like this compound increases, computational modeling becomes an indispensable tool for predicting properties and guiding experimental work. Advanced modeling can accelerate the discovery of new applications by simulating molecular behavior under various conditions, thereby reducing the need for laborious and expensive laboratory experiments.
Key areas for future computational research include:
Quantum Structural-Property Relationship (QSPR): These models establish mathematical relationships between the structural features of a molecule and its physicochemical properties. For alkylbenzenes, QSPR studies using principal component analysis can predict properties like boiling point and critical temperature, which is crucial for process design and optimization. scope-journal.com Future models will incorporate more sophisticated molecular descriptors to improve the predictive accuracy for very long-chain alkylbenzenes.
Thermodynamic and Kinetic Modeling: The development of detailed kinetic models for the oxidation and reaction pathways of large alkylbenzenes is essential for applications in lubricants and fuels. researchgate.net Software tools that automatically generate these complex reaction networks will become more powerful, allowing for the simulation of this compound's behavior in high-temperature environments. Furthermore, advanced thermodynamic models like the Statistical Associating Fluid Theory (SAFT) are being refined to more accurately predict the phase behavior of alkylbenzenes by explicitly modeling the connectivity of the molecular groups. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior of this compound and its derivatives. This is particularly relevant for applications in nanotechnology and materials science, where understanding how these molecules form films, micelles, or other nanostructures is critical.
Development of Ultra-Sensitive Analytical Methodologies
The detection and quantification of this compound, especially at trace levels in complex environmental or biological matrices, requires highly sensitive and selective analytical methods. While gas chromatography-mass spectrometry (GC/MS) is a well-established technique for analyzing linear alkylbenzenes, future research will focus on pushing the boundaries of detection limits and improving throughput. usgs.gov
Emerging trends in analytical methodologies include:
Advanced Chromatographic Techniques: Ultra-High Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net The coupling of UPLC or HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, enabling the detection of compounds at nanogram-per-milliliter (ng/mL) levels or even lower. rsc.orgnih.gov
Novel Sample Preparation: The efficiency of trace analysis is often limited by the sample preparation step. Innovations such as solid-phase extraction (SPE) using novel sorbents and magnetic nanoparticle-based extraction techniques can pre-concentrate analytes like this compound from complex samples, significantly enhancing detection sensitivity. rsc.orgmdpi.com
High-Throughput Sensor Arrays: For rapid screening and environmental monitoring, the development of reusable fluorescent sensor arrays presents a promising frontier. nih.gov These arrays can use pattern recognition to identify and quantify multiple aromatic compounds simultaneously, offering a cost-effective alternative to traditional chromatographic methods.
| Methodology | Typical Detection Limit Range | Key Advantages | Future Development |
|---|---|---|---|
| GC/MS | µg/g to ng/g usgs.gov | Robust, well-established for LABs | Improving resolution for complex isomers |
| HPLC/UPLC-MS/MS | pg/mL to ng/mL rsc.org | High sensitivity and selectivity, suitable for various matrices | Method development for specific long-chain LABs |
| Fluorescent Sensor Arrays | Nanomolar (nM) range nih.gov | Rapid screening, high-throughput, reusable | Enhancing selectivity for specific alkylbenzenes |
Expanding Applications in Emerging Chemical Technologies
The unique combination of a long, flexible, nonpolar alkyl chain and a functionalizable aromatic ring makes this compound a candidate for several high-value applications beyond its traditional role as a surfactant precursor.
Potential future applications include:
Organic Electronics: The benzene ring is an electronically active moiety. By attaching this compound to other organic semiconductor materials, it may be possible to tune their solubility and solid-state packing, which are critical parameters for the performance of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The long alkyl chain can enhance processability from solution and influence the molecular orientation in thin films.
Nanomaterials and Self-Assembly: The amphiphilic nature of functionalized this compound could be exploited for the directed self-assembly of nanomaterials. For example, it could be used as a surface ligand to stabilize nanoparticles in organic solvents or to direct their assembly into ordered superstructures. chemrxiv.org
Advanced Lubricants and Phase-Change Materials: Long-chain hydrocarbons are the basis of many high-performance lubricants. The presence of the phenyl group can enhance thermal and oxidative stability. This compound and its derivatives could be investigated as synthetic lubricant base stocks or additives. Additionally, its long alkyl chain suggests it may have potential as an organic phase-change material (PCM) for thermal energy storage, with the benzene group offering a site for modification to tune the melting point and prevent leakage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
